molecular formula C22H16BrFN4O3 B2541498 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide CAS No. 1105234-75-0

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide

Cat. No. B2541498
M. Wt: 483.297
InChI Key: TZZGSQVSGVYGCX-UHFFFAOYSA-N
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Description

The compound "2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide" is a structurally complex molecule that incorporates several functional groups and heterocyclic components, such as oxadiazole and pyridinyl moieties, which are often found in pharmacologically active compounds. The presence of halogen substituents, such as bromine and fluorine, suggests potential for bioactivity, as halogens are commonly used in medicinal chemistry to improve the binding affinity and metabolic stability of drug candidates .

Synthesis Analysis

The synthesis of oxadiazole derivatives can involve various synthetic sequences, as demonstrated by the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in different reactions, including alkylation and Michael addition . The stability of the oxadiazole ring to acid, base, and common organic synthesis reagents is advantageous for multi-step syntheses. The synthesis of related compounds, such as 2-amino-1,3,4-oxadiazole derivatives, often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide, followed by acylation and cyclization steps .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms, which can engage in various intermolecular interactions. For instance, a related compound, 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, exhibits intermolecular interactions such as C-H···π, C-H···N, and C-H···F, as well as a rare halogen-halogen contact (Br···F) that contributes to the stabilization of the crystal structure .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in a range of chemical reactions. The solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole, for example, results in the formation of monoacetyl and diacetyl derivatives, with the reaction occurring anisotropically on different crystal facets . This indicates that the reactivity of such compounds can be influenced by their solid-state structure, which is an important consideration for chemical synthesis and modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure and substituents. The presence of halogens can enhance the lipophilicity of the molecule, which is often desirable for drug candidates to ensure adequate membrane permeability. The stability of the oxadiazole ring to various conditions is also a key property, allowing for the synthesis of a wide range of derivatives with potential biological activities . Additionally, the crystal structure and intermolecular interactions can affect the solubility and reactivity of these compounds .

Scientific Research Applications

Antimicrobial Properties

Compounds featuring oxadiazole rings and substitutions similar to the compound have demonstrated significant antimicrobial properties. For instance, a series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives showed notable potency against a broad panel of bacterial and fungal strains, highlighting the importance of fluorine atoms and their positions on the phenyl ring in enhancing antimicrobial effects (Parikh & Joshi, 2014).

Anticancer Activities

Derivatives containing N-benzyl substituted acetamide and thiazolyl groups have shown inhibitory activities against Src kinase, a protein implicated in cancer progression. Specifically, the 4-fluorobenzylthiazolyl derivative exhibited significant inhibition in the proliferation of human colon carcinoma and leukemia cells (Fallah-Tafti et al., 2011).

Antioxidant and Enzyme Inhibition

Compounds structurally related to the query compound, particularly those incorporating bromobenzyl and fluorobenzyl moieties, have been synthesized and assessed for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some of these compounds showed very good antioxidant activities and were more potent than standard treatments in specific assays, suggesting potential for application in managing oxidative stress-related conditions and metabolic disorders (Menteşe et al., 2015).

Synthesis and Evaluation for Antimicrobial Activity

The synthesis and evaluation of novel oxadiazole derivatives, including those bearing azinane and acetamide groups, have shown that such compounds possess moderate to significant antibacterial potentials against both Gram-negative and Gram-positive bacterial strains. This suggests a pathway for the development of new antibacterial agents leveraging the core structure of the compound (Iqbal et al., 2017).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve studying its chemical reactivity and biological activity in more detail. For example, researchers could investigate how the compound interacts with various biological targets, or how it can be modified to enhance its activity .

properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN4O3/c23-16-7-5-15(6-8-16)20-26-21(31-27-20)18-2-1-11-28(22(18)30)13-19(29)25-12-14-3-9-17(24)10-4-14/h1-11H,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZGSQVSGVYGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide

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